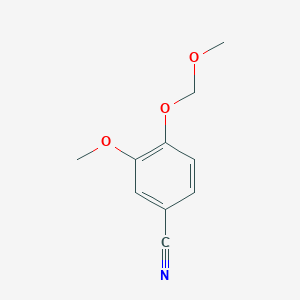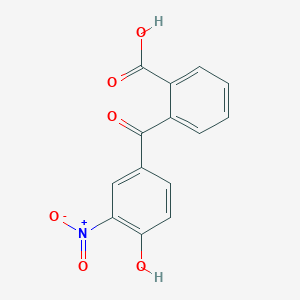![molecular formula C25H36O2 B8742463 2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL] CAS No. 7292-14-0](/img/structure/B8742463.png)
2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is a complex organic compound with a unique structure that includes multiple phenol groups connected by a central hexylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This reaction yields the desired bisphenol compound with good regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the hexylidene bridge and multiple methyl groups enhances its stability and makes it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
7292-14-0 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-9-18(4)23(26)21(11-15)20(13-17(3)14-25(6,7)8)22-12-16(2)10-19(5)24(22)27/h9-12,17,20,26-27H,13-14H2,1-8H3 |
InChI Key |
RPWDFMGIRPZGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(CC(C)CC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


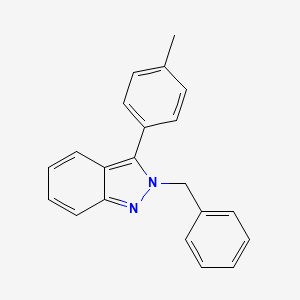
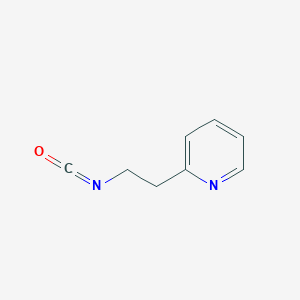
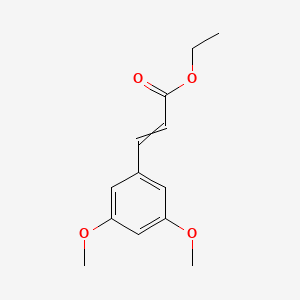
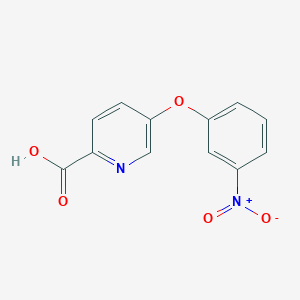
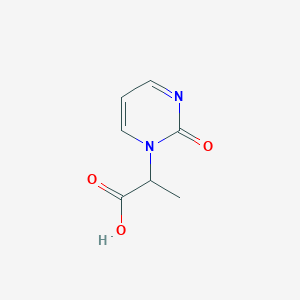
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
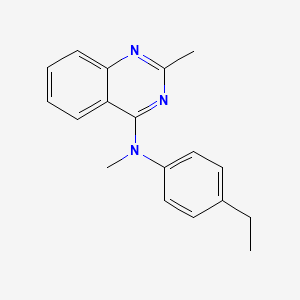
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
![(6-Iodoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8742453.png)
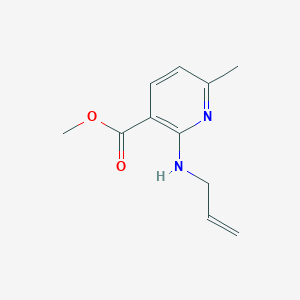
![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
